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molecular formula C9H14N2O2 B8405382 2-[(2-Hydroxymethyl-pyridin-4-yl)-methyl-amino]-ethanol

2-[(2-Hydroxymethyl-pyridin-4-yl)-methyl-amino]-ethanol

Cat. No. B8405382
M. Wt: 182.22 g/mol
InChI Key: PYEMQZVLGRZLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06043242

Procedure details

A mixture of (4-chloro-pyridin-2-yl)-methanol (20.0 g, 139 mmol) and 2-methylaminoethanol (11.7 ml, 146 mmol) is stirred for 1 h at 140° C. After cooling to room temperature the viscous oil is employed without additional purification for the synthesis described in step b).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][OH:9])[CH:3]=1.[CH3:10][NH:11][CH2:12][CH2:13][OH:14]>>[OH:9][CH2:8][C:4]1[CH:3]=[C:2]([N:11]([CH3:10])[CH2:12][CH2:13][OH:14])[CH:7]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)CO
Name
Quantity
11.7 mL
Type
reactant
Smiles
CNCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
is stirred for 1 h at 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the viscous oil
CUSTOM
Type
CUSTOM
Details
is employed without additional purification for the synthesis

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCC1=NC=CC(=C1)N(CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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